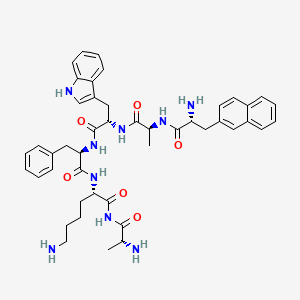![molecular formula C34H36F3NO13 B13402676 [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valrubicin, known chemically as N-trifluoroacetyladriamycin-14-valerate, is a chemotherapy drug primarily used to treat bladder cancer. It is a semisynthetic analog of the anthracycline doxorubicin and is administered by infusion directly into the bladder . Valrubicin was initially launched under the trade name Valstar in the United States in 1999 for intravesical therapy of Bacille Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder .
準備方法
Valrubicin is synthesized through a semisynthetic route involving the modification of doxorubicin. The process includes the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . Industrial production methods involve the use of lipase–Pluronic conjugates, which provide high activity, stability, selectivity, and reusability under mild conditions (50°C, 6–8 hours), resulting in an overall yield of 82% and a purity of 98% .
化学反応の分析
Valrubicin undergoes various chemical reactions, including:
Reduction: The reduction of valrubicin can lead to the formation of reduced anthracycline derivatives.
Substitution: Valrubicin can undergo substitution reactions, particularly involving its trifluoroacetyl group.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, ethanol, methanol, and acetone . Major products formed from these reactions are primarily the metabolites mentioned above.
科学的研究の応用
Valrubicin has a wide range of scientific research applications:
Chemistry: Valrubicin’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.
Medicine: Valrubicin is primarily used in the treatment of BCG-resistant bladder carcinoma.
作用機序
Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Valrubicin’s primary molecular targets are nucleic acids, and it interferes with the normal DNA breaking-resealing action of DNA topoisomerase II .
類似化合物との比較
Valrubicin is compared with other anthracyclines like doxorubicin and epirubicin. While all these compounds share a similar mechanism of action, valrubicin is unique due to its trifluoroacetyl group, which enhances its lipophilicity and allows for intravesical administration . This modification also reduces systemic toxicity, making valrubicin a safer option for bladder cancer treatment .
Similar Compounds
Doxorubicin: An anthracycline used in various cancer treatments.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Valrubicin’s unique chemical modifications and targeted application make it a valuable compound in cancer therapy, particularly for bladder cancer.
特性
分子式 |
C34H36F3NO13 |
|---|---|
分子量 |
723.6 g/mol |
IUPAC名 |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22?,27+,33-/m0/s1 |
InChIキー |
ZOCKGBMQLCSHFP-WWJJURRESA-N |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |
正規SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


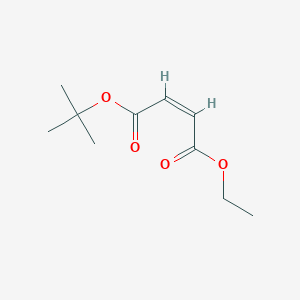
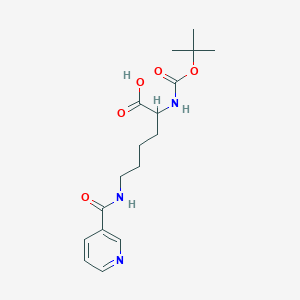
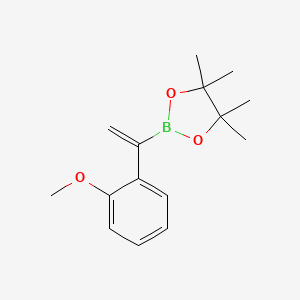
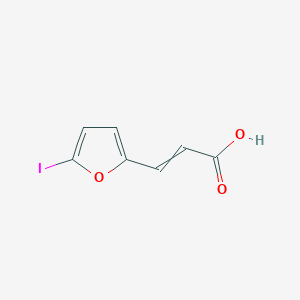
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
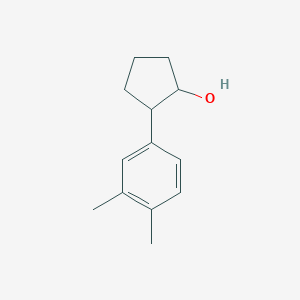
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
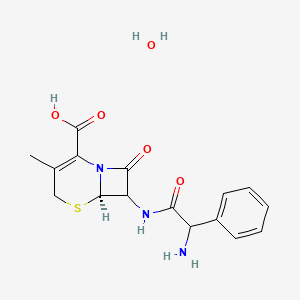

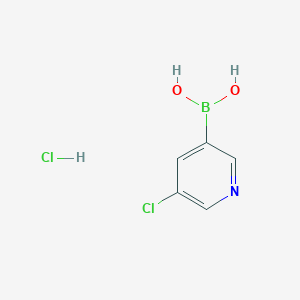

![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
